![molecular formula C15H15NO4 B1527571 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid CAS No. 1455122-90-3](/img/structure/B1527571.png)

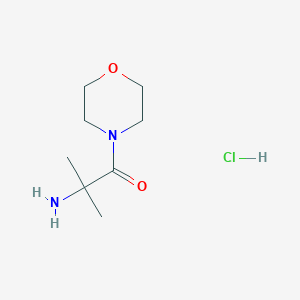

4-[(2,4-Dimethoxyphenyl)amino]benzoic acid

Übersicht

Beschreibung

“4-[(2,4-Dimethoxyphenyl)amino]benzoic acid” is a chemical compound with the CAS Number: 108474-22-2 . Its molecular weight is 258.27 . The IUPAC name for this compound is 2’,4’-dimethoxy [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “4-[(2,4-Dimethoxyphenyl)amino]benzoic acid” is 1S/C15H14O4/c1-18-12-7-8-13 (14 (9-12)19-2)10-3-5-11 (6-4-10)15 (16)17/h3-9H,1-2H3, (H,16,17) . The InChI key is XVVFNXGUNVVYOR-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Metabolomics and Detoxification

Metabolite Profile of Detoxification through Glycine Conjugation : A study on the detoxification of benzoic acid through glycine conjugation reveals significant insights. The research utilized metabolomics to understand the detoxification process, showing a high degree of inter-individual variation in detoxifying xenobiotics. It was found that glycine conjugation to hippuric acid does not lead to glycine depletion but is supplemented by ample glycine regeneration, maintaining glycine homeostasis during detoxification. This suggests a robust metabolic mechanism in response to benzoic acid exposure, with implications for understanding metabolic responses to various substances (Irwin et al., 2016).

Biochemical and Pharmacological Investigations

NMDA Receptor Function Enhancement : Research exploring the use of sodium benzoate as an add-on treatment for schizophrenia provides evidence of its potential to enhance N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission. The study indicated significant improvements in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting the relevance of d-amino acid oxidase inhibition in developing new treatments for neurological disorders (Lane et al., 2013).

Understanding Metabolic Pathways

Endogenous Metabolism of Benzoic Acid : A study focusing on the metabolism of benzoic acid revealed that salicylic acid (SA), a principal metabolite of aspirin and a compound central to plant defense mechanisms, occurs naturally in humans. Research demonstrated that ingestion of labeled benzoic acid led to labeled urinary salicyluric acid, indicating the metabolic conversion of benzoic acid to salicylic acid in humans. This finding suggests that SA might partly be an endogenous compound in humans, with implications for reassessing its role in human pathophysiology (Paterson et al., 2008).

Eigenschaften

IUPAC Name |

4-(2,4-dimethoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-12-7-8-13(14(9-12)20-2)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMCOKWFSCGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dimethoxyphenyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

methylamine](/img/structure/B1527494.png)

![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)